molecular formula C9H13NO B7906963 1-(Pyrrolidin-1-yl)pent-4-yn-1-one

1-(Pyrrolidin-1-yl)pent-4-yn-1-one

Cat. No. B7906963
M. Wt: 151.21 g/mol
InChI Key: CQIAJFMHBHPKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115141B2

Procedure details

4-Pentynoic acid (500 mg, 5.1 mmol), EDCI (1.56 g, 7.7 mmol) and HOBt (1.411 g, 10.2 mmol) were dissolved in 20 mL of DCM under inert atmosphere. A mixture of pyrrolidine (850 uL, 10.2 mmol) and DIPEA (4.5 mL, 25.5 mmol) in 3 mL DCM was added and the mixture was stirred for 2 h. The mixture was quenched with 25 mL 10% citric acid, stirred for 5 min., the organic layer was collected and the aqueous layer was extracted with 2×20 mL DCM. The combined organic layers were washed with 20 mL 10% citric acid. The DCM layer was washed with 20 mL saturated sodium bicarbonate, 20 mL brine and dried over sodium sulfate. The filtrates were concentrated and the residue was adsorbed on silica gel and chromatographed on silica gel (12 g) using 0→20% EtOAc-DCM to give 620 mg of 1-(pyrrolidin-1-yl)pent-4-yn-1-one.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
1.411 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
850 μL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][C:4]#[CH:5].CCN=C=N[CH2:13][CH2:14][CH2:15][N:16]([CH3:18])C.C1C=CC2N(O)N=NC=2C=1.N1CCCC1.CCN(C(C)C)C(C)C>C(Cl)Cl>[N:16]1([C:1](=[O:7])[CH2:2][CH2:3][C:4]#[CH:5])[CH2:15][CH2:14][CH2:13][CH2:18]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
1.56 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1.411 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
850 μL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
4.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 25 mL 10% citric acid
STIRRING
Type
STIRRING
Details
stirred for 5 min.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×20 mL DCM
WASH
Type
WASH
Details
The combined organic layers were washed with 20 mL 10% citric acid
WASH
Type
WASH
Details
The DCM layer was washed with 20 mL saturated sodium bicarbonate, 20 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (12 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCC1)C(CCC#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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